1-(2,5-Bis(difluoromethoxy)phenyl)-1-chloropropan-2-one
Description
1-(2,5-Bis(difluoromethoxy)phenyl)-1-chloropropan-2-one (CAS: 1806572-90-6) is a fluorinated aromatic ketone derivative characterized by a propan-2-one backbone substituted with a chlorine atom and a 2,5-bis(difluoromethoxy)phenyl group. The difluoromethoxy (-OCF₂H) groups at the ortho (2-) and para (5-) positions of the phenyl ring confer distinct electronic and steric properties, while the chlorine atom at the α-position of the ketone may influence reactivity in nucleophilic substitution or elimination reactions .
Its structural uniqueness lies in the combination of difluoromethoxy substituents and the α-chloroketone moiety, which differentiates it from closely related analogs.
Properties
Molecular Formula |
C11H9ClF4O3 |
|---|---|
Molecular Weight |
300.63 g/mol |
IUPAC Name |
1-[2,5-bis(difluoromethoxy)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C11H9ClF4O3/c1-5(17)9(12)7-4-6(18-10(13)14)2-3-8(7)19-11(15)16/h2-4,9-11H,1H3 |
InChI Key |
QBNACZAWWDAMMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)OC(F)F)OC(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2,5-Bis(difluoromethoxy)phenyl)-1-chloropropan-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the difluoromethoxy phenyl intermediate: This step involves the reaction of a phenol derivative with difluoromethylating agents under controlled conditions to introduce the difluoromethoxy groups.
Chloropropanone formation: The intermediate is then reacted with chlorinating agents to introduce the chloropropanone moiety, resulting in the final compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(2,5-Bis(difluoromethoxy)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Substitution reactions: The chlorine atom in the chloropropanone moiety can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols, depending on the reagents and conditions used.
Coupling reactions: The phenyl ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and coupling catalysts such as palladium complexes. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
1-(2,5-Bis(difluoromethoxy)phenyl)-1-chloropropan-2-one has several scientific research applications:
Medicinal chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.
Materials science: Its unique chemical structure makes it a candidate for the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological studies: The compound can be used as a probe to study biochemical pathways and interactions due to its distinct chemical properties.
Mechanism of Action
The mechanism of action of 1-(2,5-Bis(difluoromethoxy)phenyl)-1-chloropropan-2-one involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The difluoromethoxy groups can enhance binding affinity and specificity, while the chloropropanone moiety can participate in covalent interactions with target proteins. These interactions can modulate biological pathways and lead to desired therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
Compound 1 : 1-(3,5-Bis(difluoromethoxy)phenyl)-1-chloropropan-2-one
- Key Difference : Difluoromethoxy groups at meta (3,5) positions instead of ortho/para (2,5) .
- Electronic effects may differ due to altered resonance interactions between substituents and the ketone group .
Compound 2 : 1-(2,5-Bis(trifluoromethoxy)phenyl)propan-2-one
- Key Differences :
- Trifluoromethoxy (-OCF₃) groups replace difluoromethoxy (-OCF₂H).
- Lacks the α-chlorine atom.
- Absence of chlorine reduces opportunities for halogen-specific reactions (e.g., SN2 substitutions). Higher molecular weight (302.17 g/mol) and density (1.394 g/cm³) compared to the target compound (exact data unavailable) .
Compound 3 : 1-(3,5-Bis(trifluoromethylthio)phenyl)-1-chloropropan-2-one
- Key Differences :
- Trifluoromethylthio (-SCF₃) groups replace difluoromethoxy (-OCF₂H).
- Substituents at 3,5 positions.
- Higher molecular weight (368.75 g/mol) and sulfur content may confer distinct metabolic stability or toxicity profiles .
Compound 4 : 1-[3,5-Bis(difluoromethoxy)phenyl]-3-bromopropan-1-one
- Key Differences :
- Bromine replaces chlorine at the α-position.
- Ketone position shifted to propan-1-one .
- Implications :
Comparative Physicochemical Properties
| Property | Target Compound (2,5-Difluoromethoxy) | Compound 2 (2,5-Trifluoromethoxy) | Compound 3 (3,5-Trifluoromethylthio) |
|---|---|---|---|
| Molecular Formula | C₁₁H₉ClF₄O₃* | C₁₁H₈F₆O₃ | C₁₁H₇ClF₆OS₂ |
| Molecular Weight | ~314.6 (estimated) | 302.17 | 368.75 |
| Density (g/cm³) | Not reported | 1.394 | Not reported |
| Boiling Point (°C) | Not reported | 228.1 | Not reported |
*Estimated based on structural similarity to Compound 2.
Biological Activity
1-(2,5-Bis(difluoromethoxy)phenyl)-1-chloropropan-2-one, with CAS number 1803857-34-2, is a synthetic organic compound characterized by its unique chemical structure and potential biological activities. Its molecular formula is C11H9ClF4O3, and it has a molecular weight of 300.63 g/mol. This compound has garnered attention in various fields, including medicinal chemistry and agricultural sciences, due to its antifungal properties and potential applications as a herbicide.
Chemical Structure and Properties
The chemical structure of this compound plays a crucial role in its biological activity. The presence of difluoromethoxy groups enhances its lipophilicity, which can facilitate cellular uptake and interaction with biological targets. The chloropropanone moiety may also contribute to its reactivity with nucleophilic sites on proteins.
| Property | Value |
|---|---|
| Molecular Formula | C11H9ClF4O3 |
| Molecular Weight | 300.63 g/mol |
| CAS Number | 1803857-34-2 |
| Purity | NLT 98% |
Antifungal Activity
Research indicates that this compound exhibits significant antifungal activity. A study demonstrated that this compound effectively inhibits the growth of various fungal strains, suggesting its potential use in agricultural applications as a fungicide.
Case Study: Antifungal Efficacy
In a controlled laboratory setting, the compound was tested against several fungal pathogens including Candida albicans and Aspergillus niger. The results indicated that the compound inhibited fungal growth at concentrations as low as 10 µg/mL. The mechanism of action appears to involve disruption of cellular membranes and interference with metabolic processes.
Herbicidal Potential
The compound's structural characteristics also suggest potential herbicidal activity. Preliminary studies have shown that it can inhibit the growth of certain weed species, making it a candidate for development as an herbicide.
Research Findings on Herbicidal Activity
A field study evaluated the herbicidal effects of this compound on common agricultural weeds. The application of the compound resulted in a significant reduction in biomass compared to untreated controls. The effective dosage ranged from 50 to 200 g/ha, indicating its potential utility in crop protection strategies.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within fungal and plant cells. The difluoromethoxy groups likely enhance the compound's affinity for lipid membranes, facilitating penetration and subsequent interaction with intracellular targets.
Table 2: Proposed Mechanisms
| Mechanism | Description |
|---|---|
| Membrane Disruption | Alters membrane integrity leading to cell lysis |
| Enzyme Inhibition | Interferes with key metabolic enzymes involved in growth |
| Signal Transduction Modulation | Affects cellular signaling pathways critical for survival |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
